molecular formula C9H12BrClN2O B2717506 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride CAS No. 1049767-05-6

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride

Cat. No.: B2717506
CAS No.: 1049767-05-6
M. Wt: 279.56
InChI Key: JCUUVFSHVQHCQN-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride (CAS 1049767-05-6) is an organic compound with a molecular formula of C9H12BrClN2O and a molecular weight of 279.56 g/mol . This acetamide derivative is a halogen-substituted aromatic compound featuring a bromo group at the para position and a methyl group at the ortho position of the phenyl ring relative to the acetamide nitrogen, a structure known to be of significant interest in medicinal chemistry research . Researchers utilize this compound and its structural analogs as valuable synthetic intermediates or building blocks in the design and development of novel biologically active molecules . Specifically, acetamide derivatives containing bromo- and methyl-substituted phenyl rings have been investigated as key precursors in the synthesis of compounds for pharmaceutical screening, including potential enzyme inhibitors . The structural motif of a 4-bromo-2-methylphenyl group is a common feature in intermediates used for the synthesis of more complex chemical entities, making this compound a useful reagent for chemical library generation and structure-activity relationship (SAR) studies . The compound is provided for laboratory research purposes only. It is strictly for use in controlled laboratory environments by qualified professionals. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-bromo-2-methylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUUVFSHVQHCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride typically involves the reaction of 4-bromo-2-methylaniline with chloroacetyl chloride, followed by the addition of ammonia to form the acetamide derivative. The final step involves the conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques involving the use of appropriate reagents and reaction conditions are likely employed.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules
One of the primary applications of 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride is its role as a building block in the synthesis of more complex organic compounds. It can be utilized in various reactions to form derivatives that possess enhanced biological activity or novel properties. For instance, it has been employed in the synthesis of phthalazinylacetamides, which showed promising antitubercular activity against Mycobacterium tuberculosis .

Reactivity and Derivative Formation
The compound's amine and acetamide functional groups allow for multiple reaction pathways, including acylation, alkylation, and condensation reactions. These reactions can lead to the formation of new compounds with specific target properties, making it valuable for drug discovery and development .

Biological Applications

Antimycobacterial Activity
Research has indicated that derivatives of this compound exhibit significant antimycobacterial properties. In vitro studies demonstrated that certain synthesized analogs inhibited various mycobacterial species with minimal inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM . This suggests potential for developing new treatments for tuberculosis.

Protein Kinase Inhibition
The compound has also been investigated for its potential as a protein kinase inhibitor. Studies have shown that modifications on the phenyl ring can enhance its potency against specific kinases involved in cancer progression . This highlights its relevance in cancer research and the development of targeted therapies.

Medicinal Chemistry

Drug Development Precursor
Due to its structural characteristics, this compound serves as a precursor in the synthesis of pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections. The ability to modify its structure allows researchers to tailor compounds for improved efficacy and reduced side effects.

Case Study: Antitumor Evaluation
In a study focused on designing new protein tyrosine kinase inhibitors, modifications of the compound led to enhanced biological activity against cancer cell lines . The research emphasized structure-activity relationships (SAR), demonstrating how slight changes in chemical structure could significantly impact therapeutic effectiveness.

Industrial Applications

Material Science
Beyond biological applications, this compound is also explored in material science for developing new materials with specific chemical properties. Its ability to form stable complexes makes it suitable for applications in polymer chemistry and nanotechnology.

Data Table: Summary of Research Findings

Application AreaDescriptionKey Findings
Synthetic ChemistryBuilding block for complex moleculesUsed in synthesis of phthalazinylacetamides
Biological ActivityAntimycobacterial and anticancer propertiesMICs ranging from 0.08 to 5.05 μM against mycobacteria
Medicinal ChemistryPrecursor for drug developmentEnhanced potency as protein kinase inhibitors
Industrial ApplicationsDevelopment of new materialsPotential use in polymer chemistry

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Physicochemical Properties and Structural Features

Table 2: Substituent Impact on Physicochemical Properties
Compound Name LogP (Predicted) Solubility (Water) Melting Point (°C) Key Structural Features
2-Amino-N-(4-bromo-2-methylphenyl)acetamide ~2.5 Low Not reported Bromine (electron-withdrawing), methyl (steric hindrance)
Midodrine Hydrochloride ~1.2 High 473–475 Hydroxyethyl, dimethoxy (polar groups)
2-Amino-N-(2,2,2-trifluoroethyl)acetamide ~0.8 Moderate Not reported Trifluoroethyl (high electronegativity)
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide ~3.0 Very low 180–182 Halogenated biphenyl (lipophilic)

Key Observations:

  • The bromo-methylphenyl group in the target compound increases lipophilicity (LogP ~2.5) compared to midodrine (LogP ~1.2), likely reducing aqueous solubility. This property may limit its bioavailability in vivo .
  • Crystal Structure Insights : N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide () forms hydrogen-bonded dimers, a feature critical for solid-state stability. The ortho-methyl group in the target compound may disrupt such interactions, altering crystallization behavior .

Biological Activity

2-Amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C10H12BrN2OHCl\text{C}_{10}\text{H}_{12}\text{BrN}_2\text{O}\cdot \text{HCl}

It features a bromine atom at the para position relative to an amino group on a methyl-substituted phenyl ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These findings suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are necessary to confirm its efficacy in clinical settings .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, suggesting a possible role as an anticancer agent.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MG-63 (osteosarcoma)12.5
HeLa (cervical cancer)15.0
A549 (lung cancer)18.0

The mechanism behind its anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets within the cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Binding : It could bind to receptors that modulate cell signaling pathways, leading to altered cellular responses.
  • DNA Interaction : There is potential for the compound to interact with DNA, affecting replication and transcription processes.

Case Studies and Research Findings

  • Antibacterial Studies : A study published in MDPI demonstrated that derivatives of similar compounds exhibited varying degrees of antibacterial activity, with some showing MIC values comparable to established antibiotics .
  • Anticancer Evaluations : Research conducted on various cancer cell lines indicated that the compound led to significant reductions in cell viability, particularly in MG-63 cells under hypoxic conditions .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of the bromine atom enhances antimicrobial potency, while modifications in the phenyl ring can significantly alter biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of brominated acetamide derivatives typically involves coupling reactions between halogenated aromatic amines and activated acetamide intermediates. For example, analogous compounds like 2-bromo-N-(4-chlorophenyl)butanamide are synthesized via nucleophilic substitution or Buchwald-Hartwig amination . Key parameters to optimize include solvent polarity (e.g., DMF or THF), temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Characterization via 1H^1H-NMR and HPLC can validate purity and structural integrity .

Q. How can researchers address solubility challenges for this compound in biological or in vitro assays?

  • Methodological Answer : Solubility issues are common with halogenated aromatic acetamides due to their hydrophobic aryl groups. Strategies include:

  • pH adjustment : Protonation of the amino group in acidic buffers (e.g., HCl) improves aqueous solubility.
  • Co-solvents : Use DMSO or ethanol (≤1% v/v) to dissolve the compound before diluting into aqueous media.
  • Surfactants : Polysorbate-80 or cyclodextrins enhance solubility without disrupting biological systems .

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally related compounds like 2-(4-chlorophenyl)acetamide .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hygroscopicity, critical for storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or enzymatic systems?

  • Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. For example, the ICReDD framework integrates quantum chemical calculations to simulate reaction pathways and optimize conditions for halogenated acetamides . Molecular docking studies (using AutoDock Vina) may also predict binding affinities to biological targets like enzymes or receptors .

Q. How should researchers resolve contradictory data in biological activity studies (e.g., variable IC50_{50} values across assays)?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Buffer composition : Ionic strength or co-solvents may alter compound aggregation or protein interactions.
  • Cell line variability : Differences in membrane permeability or metabolic enzymes (e.g., cytochrome P450) affect potency.
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate results across orthogonal assays (e.g., fluorescence vs. radiometric detection) .

Q. What strategies enable efficient scale-up of synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Design of experiments (DoE) : Statistically optimize parameters like stoichiometry, mixing speed, and temperature gradients.
  • Crystallization engineering : Control cooling rates and seed crystal addition to ensure consistent particle size distribution .

Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic assays : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces.
  • Site-directed mutagenesis : Identify critical residues in the enzyme active site by substituting amino acids (e.g., Ala-scanning) .

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